Hexamidine

Acanthamoeba keratitis Amoebicidal Ophthalmic

Hexamidine is a bis-benzamidine antiseptic and disinfectant, primarily used as its diisethionate salt. It exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts , and is utilized in pharmaceuticals, cosmetics, and personal care products.

Molecular Formula C20H26N4O2
Molecular Weight 354.4 g/mol
CAS No. 3811-75-4
Cat. No. B1206778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamidine
CAS3811-75-4
Synonyms1,6-di(para-amidinophenoxy)hexane
1,6-di-(4-amidinophenoxy)hexane
Désomédine
hexamidine
hexamidine dihydrochloride
hexamidine diisethionate
hexamidine isethionate
Hexaseptine
Hexomédine
Hexomedin
Hexomedin N
Hexomedine
Laryngomedin N
Ophtamedine
Molecular FormulaC20H26N4O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)
InChIKeyOQLKNTOKMBVBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamidine (CAS 3811-75-4): An Overview for Scientific and Procurement Decision-Making


Hexamidine is a bis-benzamidine antiseptic and disinfectant, primarily used as its diisethionate salt [1]. It exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts [2], and is utilized in pharmaceuticals, cosmetics, and personal care products [1].

Workflow Broad-spectrum antimicrobial screening context
Selection Diamidine comparator research; amoebicidal or skin-flora model endpoints
Use Context Cationic antiseptic mechanism studies; cosmetic preservation review

Why Generic Substitution is Not Viable for Hexamidine


While hexamidine belongs to the diamidine class of antimicrobials, direct substitution with its closest analogs (e.g., propamidine, chlorhexidine) is not scientifically valid. Key performance attributes such as amoebicidal efficiency, skin tolerability, and cytotoxicity profiles vary significantly based on subtle structural differences, such as the length of the central alkyl chain [1]. Relying on a generic 'diamidine' or 'antiseptic' substitution without these specific quantitative comparators can lead to suboptimal efficacy or increased toxicity, as demonstrated in the evidence below [2].

Structural Alkyl chain length may shift amoebicidal and cytotoxicity profiles vs. propamidine or pentamidine.
Mechanism Skin-disinfection potency may not transfer directly from chlorhexidine; endpoint context differs.
Tox Profile Acute oral toxicity ranking vs. benzalkonium chloride requires source-specific review.

Quantitative Evidence Guide for Hexamidine Selection


Superior Amoebicidal Activity vs. Propamidine

Hexamidine demonstrates superior amoebicidal efficiency compared to its shorter-chain analog, propamidine. This is attributed to its increased lipophilicity, which enhances membrane penetration in both trophozoites and cysts [1].

Amoebicidal rank
Head-to-head
Most amoebicidal among propamidine, butamidine, pentamidine, hexamidine, heptamidine, octamidine, and nonamidine.
Reported top rank in tested set.
In vitro assay; two Acanthamoeba polyphaga strains.
Acanthamoeba keratitis Amoebicidal Ophthalmic

In Vivo Antibacterial Efficacy vs. Chlorhexidine

In a direct comparison of hydro-alcoholic solutions on human volunteers, chlorhexidine (CHX) achieved a significantly greater reduction in cutaneous bacterial flora than hexamidine (HXM) [1]. This indicates that while hexamidine is active, it is not as potent a skin disinfectant as CHX.

Skin flora reduction
Head-to-head
70%–90% reduction (hexamidine) vs. 99%–100% (chlorhexidine); p
Reported lower endpoint response vs. comparator.
Healthy volunteers; hydro-alcoholic solutions.
Corneal cell viability
Head-to-head
Significantly lower viability vs. propamidine at 0.0063% (P=0.011).
Supports cytotoxicity endpoint review.
Human corneal epithelial cells; 24-hour exposure.
Acute oral LD50
Cross-study comparable
LD50 0.75 g/kg (rat) vs. benzalkonium chloride 0.24–0.40 g/kg.
Reported higher acute oral LD50.
Data to verify; cross-study comparison limits interpretation.
Antibacterial Skin Flora Disinfection

Cytotoxicity Profile in Human Corneal Cells vs. Propamidine and Chlorhexidine

At a concentration of 0.0063%, hexamidine diisethionate (HD) exhibited significantly higher cytotoxicity to human corneal epithelial cells compared to propamidine isethionate (PD) [1]. This indicates a narrower therapeutic window in ophthalmic applications.

Corneal cell viability
Head-to-head
Significantly lower viability vs. propamidine at 0.0063% (P=0.011).
Supports cytotoxicity endpoint review.
Human corneal epithelial cells; 24-hour exposure.
Cytotoxicity Ophthalmic Safety

Favorable Acute Oral Toxicity Profile vs. Benzalkonium Chloride

Hexamidine diisethionate demonstrates a significantly higher LD50 value in oral rodent studies compared to benzalkonium chloride, suggesting a more favorable acute toxicity profile [1].

Acute oral LD50
Cross-study comparable
LD50 0.75 g/kg (rat) vs. benzalkonium chloride 0.24–0.40 g/kg.
Reported higher acute oral LD50.
Data to verify; cross-study comparison limits interpretation.
Toxicology Safety Preservative

Hexamidine: Optimal Application Scenarios Based on Evidence


Topical Treatment of Acanthamoeba Keratitis

Given its superior amoebicidal efficiency compared to propamidine [1], hexamidine (typically as a 0.1% solution) is a critical component in the treatment regimen for Acanthamoeba keratitis. Its selection over propamidine can lead to more effective clearance of the pathogen, despite a higher cytotoxicity profile that requires careful clinical monitoring [2].

Preservative in Sensitive-Skin Cosmetic Formulations

For cosmetic products targeting sensitive or acne-prone skin, hexamidine diisethionate is a preferred preservative over benzalkonium chloride. This is supported by its significantly higher oral LD50, indicating lower acute toxicity [1], and its established use at low concentrations (0.03% to 0.1%) with good skin tolerability [1].

Antimicrobial Agent in Oral and Eye Care Products

Hexamidine diisethionate is well-suited for oral and eye care products where a balance of antimicrobial efficacy and mucosal tolerance is required. Its use as a mild preservative in these applications is supported by its broad-spectrum activity [1] and its established safety profile, including a NOEL of 50 mg/kg/day in subchronic oral rat studies [1].

Research into Cationic Antimicrobial Mechanisms

Hexamidine serves as a valuable reference compound in research investigating new cationic antimicrobial agents. Studies comparing it to chlorhexidine and other antiseptics help elucidate structure-activity relationships and mechanisms of resistance [1]. Its moderate activity against Gram-positive bacteria (e.g., MIC < 1 mg/L for CoNS) and lower activity against Gram-negative strains provide a useful benchmark for evaluating novel compounds [2].

Application
Selection Property
Validation Focus
Acanthamoeba keratitis research
Amoebicidal rank in tested set
Cytotoxicity endpoint context; epithelial cell monitoring
Sensitive-skin cosmetic preservation studies
Acute oral toxicity ranking review
Skin-tolerability endpoint review; low-concentration use context
Oral and eye care product research
Broad-spectrum antimicrobial activity
Mucosal tolerance endpoint context; NOEL review
Cationic antimicrobial mechanism studies
Comparator assay-response context
Structure-activity relationship review; MIC benchmarking

Technical Documentation Hub

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25 linked technical documents
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